molecular formula C20H21ClN4O3 B2975493 8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide CAS No. 1251630-66-6

8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide

Cat. No.: B2975493
CAS No.: 1251630-66-6
M. Wt: 400.86
InChI Key: YSDBJCNJEDZLHQ-UHFFFAOYSA-N
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Description

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazolinone is a derivative of quinazoline and is considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules .


Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . There are different techniques for the synthesis of quinazoline derivatives, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .


Molecular Structure Analysis

Quinazoline displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . The structure of quinazoline is planar and it is isomeric with other diazanaphthalenes of the benzodiazine subgroup .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized for medicinal purposes such as antimalarial and anticancer agents . They have shown substantial biological activities and there are different techniques for their synthesis .


Physical and Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It has a characteristic double-ring structure containing a benzene ring fused with a pyrimidine moiety .

Scientific Research Applications

Cyclofunctionalization and Synthesis of Spiro Compounds

  • Cyclofunctionalization of Olefinic Urethanes and Ureas with Halogens : This research explored the cyclization reactions of tetrahydropyridine derivatives with halogens, leading to the synthesis of spiro[4H-3,1-benzoxazine-4, 4'-piperidine] and other derivatives. Such processes are fundamental in creating complex molecular architectures like spiro compounds, indicating potential applications in synthesizing novel pharmaceuticals and materials (Takai, Obase, & Teranishi, 1988).

Alkylation and Reactions of Spiro[oxirane-2,4-piperidines]

  • Studies in Alkylation : This study demonstrated the preparation of spiro[oxirane-2, 4'-piperidines] and their role as alkylating agents, which can introduce functional groups onto heteroaromatic compounds. This illustrates the compound's utility in organic synthesis, particularly in modifying heteroaromatic structures for potential therapeutic uses (Fishman & Cruickshank, 1968).

Novel Spiropiperidines as σ-Receptor Ligands

  • Novel Spiropiperidines as σ-Receptor Ligands : A series of spiropiperidines were synthesized and investigated for their affinity towards σ1- and σ2-receptors. These findings highlight the compound's potential application in the development of new therapeutic agents targeting σ-receptors, which are implicated in various neurological and psychiatric disorders (Maier & Wünsch, 2002).

Synthesis and Pharmacological Evaluation

  • Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones : This research focused on the design, synthesis, and pharmacological evaluation of spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK dual inhibitors. The compounds showed significant antitumor activity in vitro and in vivo, suggesting the compound's relevance in cancer research and therapy development (Li et al., 2013).

Safety and Hazards

The safety and hazards of quinazoline and its derivatives would depend on the specific compound and its properties. As with any chemical compound, appropriate safety precautions should be taken when handling and storing these compounds .

Future Directions

Quinazoline and its derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Future research may focus on the design of new derivatives of quinazoline that prove to be successful agents in view of safety and efficacy to enhance life quality .

Properties

IUPAC Name

8-chloro-N-(2-methoxyphenyl)-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c1-28-16-8-3-2-7-15(16)22-19(27)25-11-9-20(10-12-25)23-17-13(18(26)24-20)5-4-6-14(17)21/h2-8,23H,9-12H2,1H3,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDBJCNJEDZLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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